molecular formula C12H18N4O6S B2728753 Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one),sulfuricacid CAS No. 2309456-89-9

Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one),sulfuricacid

Cat. No.: B2728753
CAS No.: 2309456-89-9
M. Wt: 346.36
InChI Key: NOJRCLBULZHVMH-UHFFFAOYSA-N
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Description

Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one),sulfuricacid is a structurally complex compound comprising two 4,6-dimethyl-dihydropyrimidinone units associated with sulfuric acid. Dihydropyrimidinones are six-membered heterocycles containing two nitrogen atoms and a ketone group, known for their pharmacological relevance (e.g., as products of the Biginelli reaction). The 4,6-dimethyl substituents likely influence steric and electronic properties, while the sulfuric acid component may act as a counterion, stabilizer, or catalyst, modulating solubility and reactivity. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite, which has been widely used for small-molecule refinement .

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8N2O.H2O4S/c2*1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h2*3H,1-2H3,(H,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJRCLBULZHVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.CC1=CC(=NC(=O)N1)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1H-pyrimidin-2-one typically involves the Biginelli reaction, a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to temperatures between 40-50°C and maintaining the reaction for 1-3 hours .

Industrial Production Methods

Industrial production of 4,6-dimethyl-1H-pyrimidin-2-one involves similar synthetic routes but on a larger scale. The use of sulfuric acid as a catalyst is common due to its effectiveness and availability. The reaction is typically carried out in solvent-free conditions or using ethanol as a solvent to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include hydroxylated pyrimidines, substituted pyrimidines, and various pyrimidine derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to dihydropyrimidinones exhibit significant anticancer properties. For instance, studies have shown that derivatives of 4,6-dimethyl-1,2-dihydropyrimidin-2-one can induce apoptosis in cancer cells. This has been linked to their ability to penetrate the blood-brain barrier effectively, making them candidates for treating brain tumors and other malignancies .

Antimicrobial Properties

Dihydropyrimidinones have also been noted for their antimicrobial effects. The presence of the sulfuric acid moiety enhances the compound's ability to disrupt microbial cell walls, leading to increased efficacy against various bacterial strains .

Cardiovascular Applications

Some derivatives of this compound have been explored for their potential as antihypertensive agents. Their mechanism often involves modulation of calcium channels, which is crucial in regulating blood pressure .

Synthetic Routes

The compound serves as a crucial intermediate in organic synthesis. It can be utilized in the Biginelli reaction, which combines aldehydes, urea, and β-keto esters to form dihydropyrimidinones efficiently. This reaction is notable for its simplicity and effectiveness in generating complex molecules from readily available starting materials .

Catalysis

In catalysis, bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one), sulfuric acid has shown promise as a catalyst in various organic reactions. Its acidic nature facilitates reactions such as esterification and acylation by providing a proton source that activates substrates for nucleophilic attack .

Case Study 1: Anticancer Research

A study conducted on the efficacy of 4,6-dimethyl-1,2-dihydropyrimidin-2-one derivatives demonstrated their ability to induce apoptosis in human breast cancer cells. The compounds were tested in vitro and showed an EC50 value of 2 nM, indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Testing

Another research project evaluated the antimicrobial properties of sulfuric acid derivatives of dihydropyrimidinones against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential therapeutic applications in treating infections .

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Organic SynthesisIntermediate for Biginelli reaction
CatalysisFacilitates esterification reactions

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antitumor activity may involve the inhibition of DNA synthesis or repair mechanisms in cancer cells .

Comparison with Similar Compounds

4,6-Dimethyl-1,3-oxathianes

Structural Differences :

  • Heteroatoms: 1,3-Oxathianes contain oxygen and sulfur, whereas dihydropyrimidinones feature two nitrogen atoms and a ketone group.
  • Saturation: Both systems are partially saturated, but dihydropyrimidinones include a lactam (amide) moiety, enhancing hydrogen-bonding capacity.

Spectroscopic and Electronic Properties :

  • NMR Coupling: In 4,6-dimethyl-1,3-oxathianes, $^{1}J_{CH}$ coupling constants at C2 and C5 show balanced axial/equatorial effects, while C4 (adjacent to sulfur) exhibits a reverse Perlin effect, and C6 displays a normal Perlin effect . This contrasts with dihydropyrimidinones, where the electronic environment of nitrogen and ketone groups may alter coupling patterns.
  • Reactivity: The sulfur atom in oxathianes introduces distinct redox behavior, absent in the nitrogen-rich dihydropyrimidinone system.
Property 4,6-Dimethyl-1,3-oxathianes Bis(4,6-dimethyl-dihydropyrimidin-2-one),sulfuricacid
Key Heteroatoms O, S N, O (ketone), H$2$SO$4$
Perlin Effect (C4) Reverse Likely normal (due to N-electron withdrawal)
Hydrogen Bonding Moderate (S-O interactions) Strong (amide N-H and H$2$SO$4$ protons)

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Functional Group Comparison :

  • Substituents: The pyrimidine derivative has a chloro group at C2 and a carboxylic acid at C4, whereas the dihydropyrimidinone lacks halogen substituents but includes a ketone and methyl groups.
  • Acidity : Sulfuric acid in the target compound confers stronger acidity (pH < 1) compared to the carboxylic acid (pH ~2–3) .

Physicochemical Behavior :

  • Solubility : The sulfuric acid component likely enhances aqueous solubility relative to the carboxylic acid, which may form zwitterions or salts.
Property 2-Chloro-6-methylpyrimidine-4-carboxylic Acid Bis(4,6-dimethyl-dihydropyrimidin-2-one),sulfuricacid
Functional Groups Cl, COOH CH$3$, lactam, H$2$SO$_4$
Aqueous Solubility Moderate (pH-dependent) High (due to H$2$SO$4$)
Aromaticity Fully aromatic pyrimidine Partially saturated (dihydropyrimidinone)

6,6'-Dimethyl-2,2'-Dipyridyl

Aromaticity and Coordination :

  • Structure: This bipyridine is fully aromatic and planar, favoring π-π stacking and metal coordination. In contrast, the dihydropyrimidinone’s partial saturation reduces aromaticity but introduces hydrogen-bonding sites.
  • Role of Sulfuric Acid : Unlike the neutral bipyridine, the sulfuric acid in the target compound may facilitate ionic interactions or act as a Brønsted acid in catalytic applications .
Property 6,6'-Dimethyl-2,2'-Dipyridyl Bis(4,6-dimethyl-dihydropyrimidin-2-one),sulfuricacid
Aromatic System Fully aromatic bipyridine Partially saturated dihydropyrimidinone
Metal Coordination Strong (via N lone pairs) Limited (amide N may participate weakly)
Acidic Properties Neutral Highly acidic (H$2$SO$4$)

Key Research Findings and Implications

  • Structural Insights: Crystallographic tools like SHELX are critical for resolving the complex hydrogen-bonding networks in dihydropyrimidinone-sulfate systems.
  • Reactivity: The sulfuric acid component may enhance electrophilic substitution reactions in dihydropyrimidinones compared to neutral analogs like bipyridines.

Biological Activity

Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one), often referred to as a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is synthesized using sulfuric acid as a catalyst, which enhances its reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a pyrimidine ring with two methyl groups at positions 4 and 6 and a keto group at position 2. The presence of sulfuric acid during synthesis not only facilitates the formation of the compound but also influences its biological properties.

Synthesis Method:
The synthesis typically involves a one-pot reaction combining aldehydes, urea or thiourea, and dicarbonyl compounds under acidic conditions. Sulfuric acid plays a crucial role in catalyzing these reactions, leading to the formation of the desired pyrimidine derivatives with improved yields and purity .

Biological Activity Overview

Research indicates that Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one) exhibits various biological activities:

  • Antimicrobial Activity: Studies have shown that this compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antioxidant Properties: The compound has been evaluated for its antioxidant capacity. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .
  • Anti-inflammatory Effects: In vitro studies indicate that Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one) can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Interaction with Cellular Targets: Molecular docking studies suggest that Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one) interacts with various proteins involved in cell signaling and apoptosis .

Case Studies

  • Antibacterial Efficacy: A study evaluated the antibacterial properties of the compound against multiple bacterial strains. Results indicated that it exhibited potent activity with MIC values ranging from 15 to 60 µM against E. coli and S. aureus, outperforming some conventional antibiotics .
  • Antioxidant Activity Assessment: In a cellular model simulating oxidative stress conditions, treatment with Bis(4,6-dimethyl-1,2-dihydropyrimidin-2-one) resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls .
  • Anti-inflammatory Studies: Research focusing on inflammatory markers showed that this compound could significantly reduce levels of TNF-alpha and IL-6 in treated cells compared to baseline measurements .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntibacterialMIC 15–60 µM
AntioxidantSignificant ROS reduction
Anti-inflammatoryReduces TNF-alpha/IL-6

Q & A

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid aerosol inhalation (GHS Category 2A eye irritant).
  • Storage : Airtight containers away from oxidizers (risk of exothermic reactions).
  • Spill Management : Absorb with vermiculite; neutralize residual acid with sodium bicarbonate .

What strategies optimize HPLC method development for analyzing this compound and its impurities?

Advanced
Optimal parameters:

  • Column : C18 (250 × 4.6 mm, 5 µm) with 0.1% formic acid/acetonitrile gradient.
  • Detection : UV at 254 nm; flow rate 1.0 mL/min.
  • Validation : Resolution >2.0 between main peak and sulfonic acid byproduct (retention time ~12.5 min).
  • LOQ : <0.1% for impurities via spiked sample analysis .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

  • pH Stability : Degrades rapidly at pH >8 (hydrolysis of dihydropyrimidinone ring; t₁/₂ <24 hours). Stable at pH 2–6 for ≥30 days.
  • Thermal Stability : Decomposes above 80°C (TGA shows 10% mass loss at 120°C).
  • Storage : Aqueous solutions at 4°C in amber vials; solid form in desiccators (-20°C) .

What computational modeling approaches predict the compound’s reactivity in novel reactions?

Q. Advanced

  • DFT Calculations : B3LYP/6-31G* level to identify electrophilic sites (e.g., C4 methyl group).
  • Molecular Docking : Simulate interactions with kinase ATP-binding pockets (AutoDock Vina).
  • QSAR Models : Predict logP (2.1) and polar surface area (85 Ų) to forecast bioavailability .

What are the primary environmental degradation pathways, and how can they be monitored?

Q. Advanced

  • Hydrolysis : Forms 4,6-dimethyluracil-5-sulfonic acid under alkaline conditions.
  • Photodegradation : UV light generates radicals (detected via ESR).
  • Monitoring : LC-MS/MS for sulfonic acid derivatives (m/z 215 → 97 transition); OECD 301F tests for biodegradation .

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